

Why are my cells not growing with DL-Glutamine?

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Compound of Interest

Compound Name: DL-Glutamine

Cat. No.: B559555

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Technical Support Center: Cell Culture

Topic: Troubleshooting Cell Growth Issues with DL-Glutamine

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing suboptimal cell growth when using **DL-Glutamine** in their cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the difference between L-Glutamine, D-Glutamine, and **DL-Glutamine**?

L-Glutamine is the biologically active stereoisomer of the amino acid glutamine and is essential for the growth of virtually all mammalian and insect cells in culture.[1] It serves as a primary energy source, facilitates the synthesis of proteins and nucleic acids, and is a precursor for other amino acids and vital biomolecules.[2] D-Glutamine is the other stereoisomer and is not readily metabolized by most mammalian cell lines. **DL-Glutamine** is a racemic mixture, containing equal parts L-Glutamine and D-Glutamine.

Q2: Why is L-Glutamine the preferred supplement for cell culture?

Mammalian cells possess the necessary enzymes to metabolize L-Glutamine, integrating it into key metabolic pathways such as the Krebs cycle and nucleotide synthesis.[1][3] D-Glutamine,

on the other hand, is not recognized by these enzymes and therefore cannot be utilized as an effective energy or nitrogen source. Consequently, only the L-isomer supports robust cell proliferation and maintains cellular function in vitro.

Q3: My cells are not growing or are growing poorly with **DL-Glutamine**. What are the likely causes?

There are two primary reasons for poor cell performance with **DL-Glutamine**:

- **Insufficient Concentration of L-Glutamine:** Since **DL-Glutamine** is a 50:50 mixture of the D- and L-isomers, the effective concentration of the usable L-Glutamine is only half of the total concentration you add to your media. For example, if you add 4 mM of **DL-Glutamine**, your cells are only receiving 2 mM of L-Glutamine. This lower concentration may be insufficient for your specific cell line's needs.
- **Instability of L-Glutamine:** The L-Glutamine component in the **DL-Glutamine** mixture is susceptible to degradation in liquid culture media, especially at physiological pH and 37°C.[4] It breaks down into ammonia and pyroglutamate. The accumulation of ammonia can be toxic to cells, inhibiting growth and reducing viability.[4]

Q4: Can the D-isomer in **DL-Glutamine** harm my cells?

While D-Glutamine is not metabolized, there is a possibility of competitive inhibition at amino acid transporters on the cell surface. Although not extensively documented as a major cause of growth failure, high concentrations of D-Glutamine could potentially interfere with the uptake of L-Glutamine and other essential amino acids, further stressing the cells.

Q5: What are the typical concentrations of L-Glutamine required for cell culture?

The optimal concentration of L-Glutamine can vary between cell lines, but typical concentrations in commercially available media range from 2 mM to 4 mM.[3] Some specific media formulations may require concentrations as low as 0.5 mM or as high as 10 mM.[3] It is crucial to consult the specific requirements for your cell line.

Troubleshooting Guide: Poor Cell Growth with DL-Glutamine

If you are observing decreased cell proliferation, changes in morphology, or low viability after switching to or using **DL-Glutamine**, follow these troubleshooting steps.

Step 1: Verify the Effective L-Glutamine Concentration

Your primary troubleshooting step is to ensure your cells are receiving an adequate amount of L-Glutamine.

Action: Double the concentration of **DL-Glutamine** in your medium to achieve the desired L-Glutamine concentration. Refer to the table below for guidance.

Data Presentation: Effective L-Glutamine Concentration

Target L-Glutamine Concentration	Required DL-Glutamine Concentration
2 mM	4 mM
4 mM	8 mM
5 mM	10 mM

Step 2: Assess Cell Viability

Quantify the health of your cell population to determine if the issue is cytostatic (inhibiting growth) or cytotoxic (killing cells).

Action: Perform a trypan blue exclusion assay to determine the percentage of viable cells. A detailed protocol is provided in the "Experimental Protocols" section.

Step 3: Consider L-Glutamine Degradation and Ammonia Toxicity

The L-Glutamine in your **DL-Glutamine** supplement will degrade over time, leading to a buildup of toxic ammonia.

Actions:

- Prepare fresh media: Add **DL-Glutamine** to your basal medium immediately before use.

- Avoid prolonged storage of supplemented media: Do not store media containing glutamine at 4°C for more than a few weeks. For longer-term storage, aliquot and freeze the basal medium and add the glutamine supplement to the working volume.
- Switch to a stable glutamine alternative: Consider using a stabilized dipeptide form of L-glutamine, such as L-alanyl-L-glutamine.^[1] These are more resistant to degradation and reduce the accumulation of ammonia.^[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay

Objective: To determine the number and percentage of viable cells in a cell suspension.

Materials:

- Cell suspension
- Trypan Blue solution (0.4%)
- Hemocytometer or automated cell counter
- Microscope
- Micropipettes and tips
- Microcentrifuge tubes

Methodology:

- Harvest and resuspend cells in a known volume of appropriate buffer or medium.
- In a microcentrifuge tube, mix a 1:1 ratio of your cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
- Incubate the mixture at room temperature for 1-2 minutes.

- Carefully load 10 μ L of the mixture into the hemocytometer chamber.
- Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
- Calculate the cell concentration and viability:
 - $\text{Viable cells/mL} = (\text{Average number of viable cells per square}) \times \text{Dilution factor (2 in this case)} \times 10^4$
 - $\text{Total cells/mL} = (\text{Average number of total cells per square}) \times \text{Dilution factor (2 in this case)} \times 10^4$
 - $\text{Percent Viability (\%)} = (\text{Number of viable cells} / \text{Number of total cells}) \times 100$

Protocol 2: Preparation of Cell Culture Medium with L-Glutamine Supplement

Objective: To correctly prepare complete cell culture medium supplemented with L-Glutamine.

Materials:

- Basal cell culture medium (e.g., DMEM, RPMI-1640)
- L-Glutamine stock solution (e.g., 200 mM) or **DL-Glutamine** powder
- Fetal Bovine Serum (FBS) or other required sera
- Antibiotics (e.g., Penicillin-Streptomycin)
- Sterile bottles and pipettes
- Sterile filter unit (0.22 μ m) if preparing from powder

Methodology from L-Glutamine Stock Solution:

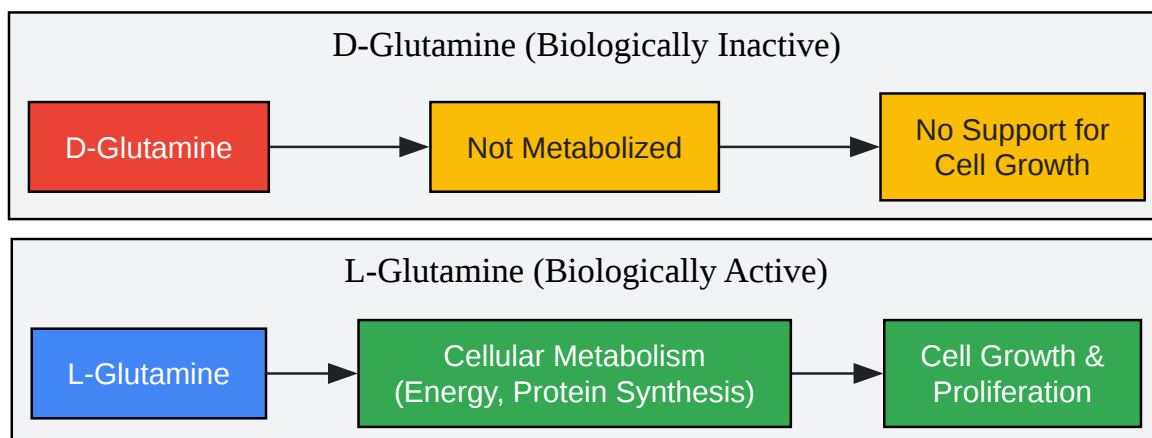
- Aseptically add the required volume of FBS and antibiotics to the basal medium.

- Calculate the volume of L-Glutamine stock solution needed to achieve the desired final concentration. For example, to make 500 mL of medium with a final L-Glutamine concentration of 4 mM from a 200 mM stock:
 - $V1 \text{ (Volume of stock)} = (C2 \text{ (Final concentration)} \times V2 \text{ (Final volume)}) / C1 \text{ (Stock concentration)}$
 - $V1 = (4 \text{ mM} \times 500 \text{ mL}) / 200 \text{ mM} = 10 \text{ mL}$
- Aseptically add 10 mL of the 200 mM L-Glutamine stock solution to the 490 mL of medium containing FBS and antibiotics.
- Mix well and store at 4°C. Use within 2-4 weeks.

Methodology from **DL-Glutamine** Powder:

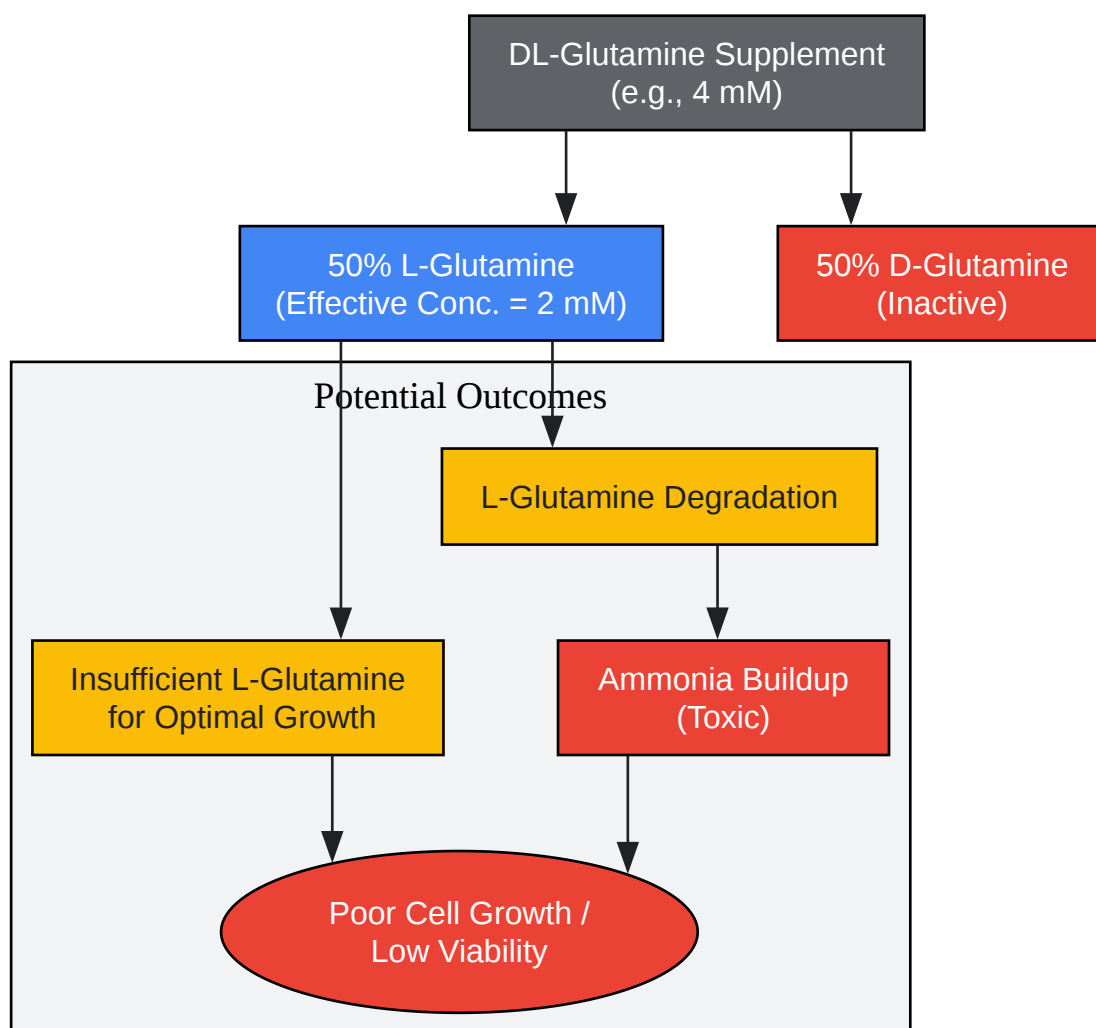
- Weigh out the appropriate amount of **DL-Glutamine** powder. Remember to use double the amount to achieve the desired L-Glutamine concentration.
- Dissolve the powder in a small volume of the basal medium.
- Add the dissolved **DL-Glutamine**, FBS, and antibiotics to the remaining basal medium.
- Sterile filter the complete medium through a 0.22 µm filter unit.
- Store at 4°C and use immediately or within a very short timeframe due to the instability of glutamine.

Visualizations



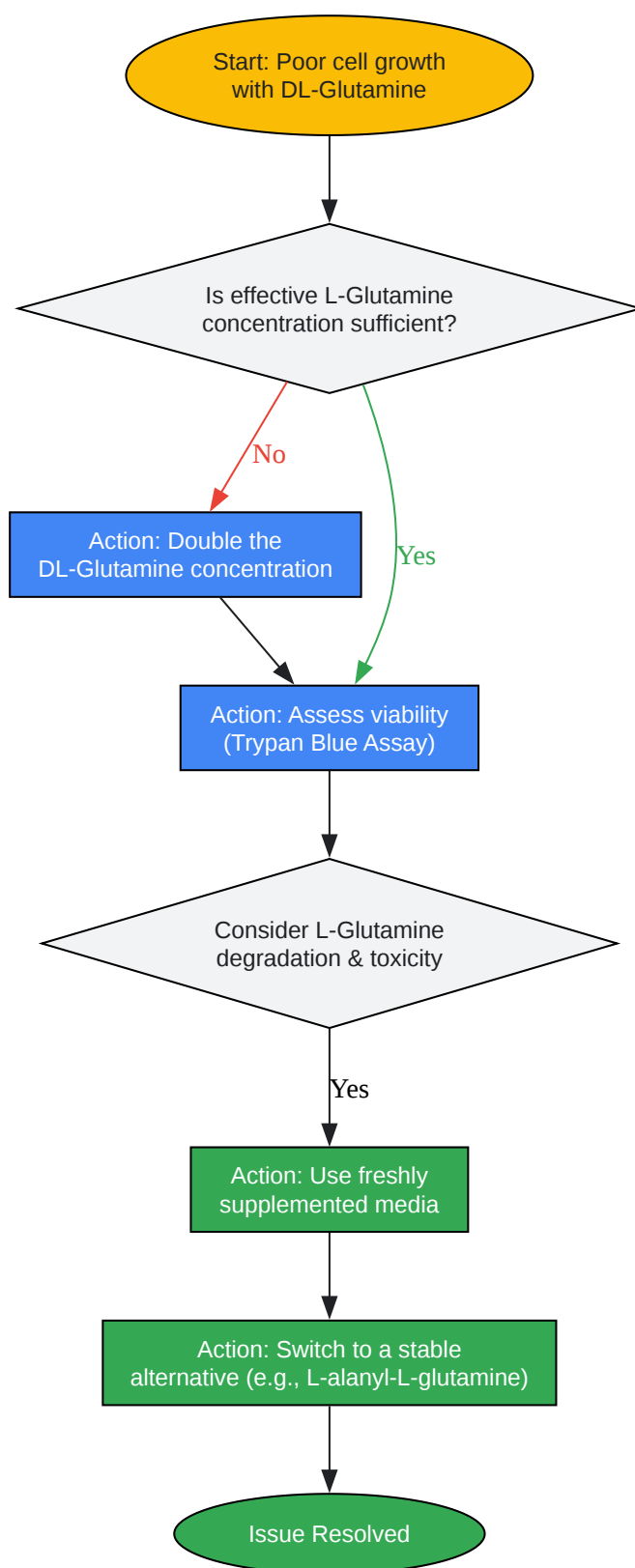
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Caption: Metabolic fate of L-Glutamine vs. D-Glutamine in mammalian cells.



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Caption: Consequences of using **DL-Glutamine** in cell culture.



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Caption: Troubleshooting workflow for poor cell growth with **DL-Glutamine**.

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